5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-N-piperidin-4-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9/h5-7,9,12,14H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIICUKYUQLSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=CN=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101272194 | |
| Record name | 3-Pyridinamine, 5-fluoro-N-4-piperidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256806-84-4 | |
| Record name | 3-Pyridinamine, 5-fluoro-N-4-piperidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256806-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinamine, 5-fluoro-N-4-piperidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 5 Fluoro N Piperidin 4 Yl Pyridin 3 Amine
Influence of Fluoro Substitution on Molecular Interactions and Activity
The introduction of a fluorine atom to the pyridine (B92270) ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. The position and electronic effects of this substituent are paramount in determining its impact on biological activity.
Positional Isomerism and Electronic Effects of Fluorine
The placement of the fluorine atom on the pyridine ring significantly alters the molecule's electronic distribution. In 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine, the fluorine atom is at the 5-position (meta to the amino group). Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect can influence the reactivity of the pyridine ring and its ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are often crucial for binding to biological targets.
Impact of Fluorine on Amine Basicity (pKa Modulation) and Protonation State
The electron-withdrawing nature of the fluorine atom has a pronounced effect on the basicity (pKa) of the nitrogen atoms in the molecule. The basicity of the pyridine nitrogen and the secondary amine in the piperidine (B6355638) ring are key determinants of the compound's ionization state at physiological pH (around 7.4). This protonation state is critical for solubility, cell permeability, and the formation of ionic bonds with acidic residues (e.g., aspartate, glutamate) in a target protein.
For example, studies on other fluorinated heterocyclic compounds have demonstrated that a reduction in basicity can lead to improved selectivity for a particular biological target or a more favorable pharmacokinetic profile. The precise pKa values for this compound would be essential for a quantitative understanding of its behavior, and these values can be experimentally determined or computationally predicted.
| Functional Group | Expected pKa Shift due to Fluorination | Rationale |
| Pyridine Nitrogen | Decrease | The strong electron-withdrawing inductive effect of the meta-positioned fluorine atom reduces the electron density on the pyridine ring, making the lone pair of the nitrogen less available for protonation. |
| Piperidine Nitrogen | Decrease | The electron-withdrawing effect of the fluoropyridyl group, transmitted through the N-C bond, decreases the electron density on the piperidine nitrogen, thereby lowering its basicity. |
Structural Determinants of the Piperidin-4-yl Moiety for Biological Activity
The piperidin-4-yl group is a common scaffold in medicinal chemistry, valued for its ability to introduce a three-dimensional character to a molecule and to serve as a versatile point for substitution.
Substituent Effects on the Piperidine Ring
The introduction of substituents on the piperidine ring can significantly impact a compound's biological activity, selectivity, and physicochemical properties. Depending on their nature (e.g., alkyl, aryl, polar groups) and position, these substituents can:
Explore Additional Binding Pockets: Substituents can extend into and interact with sub-pockets of the target protein, potentially increasing binding affinity.
Influence Conformation: Bulky substituents can influence the conformational preference of the piperidine ring, locking it into a specific chair or twist-boat conformation that may be more or less favorable for binding.
For instance, SAR studies on related piperidine-containing compounds have shown that small alkyl groups at the 2- or 3-positions can enhance activity, while larger or more polar groups might be detrimental. The specific effects are highly dependent on the topology of the target's binding site.
| Substitution Position | Potential Impact on Activity |
| N1 (Piperidine Nitrogen) | Can be used to attach larger groups to probe deeper pockets of the binding site or to modulate basicity and pharmacokinetic properties. |
| C2/C6 | Substituents at these positions can introduce steric hindrance that may either enhance selectivity or reduce affinity, depending on the target. |
| C3/C5 | These positions offer vectors for substitution that point away from the main axis of the molecule, allowing for the exploration of wider areas of the binding site. |
| C4 | In the parent compound, this is the attachment point to the aminopyridine. In analogs, gem-disubstitution at this position can be explored. |
Stereochemical Aspects of the Piperidin-4-yl Group
If substituents are introduced on the piperidine ring at positions other than C4, chiral centers can be created. The stereochemistry of these centers can be crucial for biological activity. Enantiomers or diastereomers of a compound often exhibit significantly different potencies, selectivities, and metabolic profiles. This is because biological targets, being chiral themselves, can preferentially interact with one stereoisomer over another.
For example, if a methyl group were introduced at the 3-position of the piperidine ring, it would create two enantiomers, (R)- and (S)-. It is common in medicinal chemistry for one enantiomer to be significantly more active than the other, as it can achieve a more optimal fit within the chiral binding site of the target protein.
Conformational Analysis and its Correlation with Target Engagement
The piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. However, other conformations, such as the twist-boat, are also possible. The specific conformation adopted by the piperidin-4-yl moiety can be critical for presenting the rest of the molecule in the correct orientation for binding to its target.
The energy barrier between different conformations can be influenced by the substituents on the ring and by the nature of the group attached to the piperidine nitrogen. For this compound, the fluoropyridyl group can exist in either an axial or equatorial position relative to the piperidine ring. Generally, bulky substituents prefer the equatorial position to minimize steric clashes. Molecular mechanics calculations and NMR studies on similar 4-substituted piperidines can help determine the preferred conformation and the energy difference between the axial and equatorial conformers. The conformation that places the key interacting groups in the optimal geometry for binding will be the one associated with the highest biological activity.
| Conformer | Description | Potential for Target Engagement |
| Equatorial | The N-fluoropyridyl group is in the plane of the piperidine ring. This is often the lower energy and more stable conformation for bulky substituents. | This conformation may be required for the molecule to fit into a relatively flat and extended binding site. |
| Axial | The N-fluoropyridyl group is perpendicular to the plane of the piperidine ring. This is generally a higher energy conformation due to steric interactions. | In some cases, an axial orientation is necessary to position a key functional group for a specific interaction (e.g., a hydrogen bond) within a deep and narrow binding pocket. |
Modulations of the Pyridine Ring System and their Pharmacological Implications
The pyridine ring is a cornerstone in medicinal chemistry, and its substitution patterns profoundly influence the physicochemical and biological properties of drug candidates. nih.gov For aminopyridine-based compounds, even subtle changes to the pyridine ring can lead to significant shifts in potency, selectivity, and pharmacological profile.
Research into various pyridine-containing scaffolds demonstrates the critical role of the nitrogen atom's position and the nature of substituents. For instance, in a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives developed as Bloom helicase inhibitors, the position of the nitrogen in the pyridine ring was found to be crucial for activity. Shifting the nitrogen from the 4-position to the 2-position resulted in a complete loss of activity, whereas a 3-pyridyl analog retained comparable potency to the original lead compound. nih.govresearchgate.net
Similarly, in the development of antitubercular agents, the replacement of a quinoline (B57606) ring system in bedaquiline (B32110) with a substituted 2-methoxy-pyridine scaffold showed that activity could be retained and even improved. Further SAR studies on this pyridine A-ring analog revealed that substitutions at the 5-position of the pyridine ring were critical. Specifically, introducing a phenyl group with electron-withdrawing substituents, such as 4-fluoro or 4-trifluoromethyl, significantly enhanced the minimum inhibitory concentration (MIC) against M. tuberculosis. researchgate.net
General SAR trends for pyridine derivatives in other therapeutic areas, such as oncology, have shown that the presence and positioning of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or certain halogen atoms can sometimes be detrimental to activity. nih.gov In the context of 4-aminopyridine (B3432731) derivatives, which are known to block voltage-gated potassium channels, substitutions on the pyridine ring have a marked effect on potency. For example, 3-methyl-4-aminopyridine was found to be approximately seven times more effective than the parent 4-aminopyridine, while 2-trifluoromethyl-4-aminopyridine was about 60-fold less active. rsc.org
These findings underscore the high degree of sensitivity the pyridine scaffold has to structural modifications. The electronic and steric properties of substituents can alter the molecule's ability to interact with its biological target, affecting binding affinity and subsequent pharmacological response.
Table 1: SAR of Pyridine Ring Modifications in Bloom Helicase Inhibitors
| Compound | Pyridine Ring Modification | IC₅₀ (μM) * |
|---|---|---|
| Lead Compound | 4-pyridyl | 3.5 |
| 4a | Phenyl | > 50 |
| 4b | 2-pyridyl | > 50 |
| 4c | 3-pyridyl | 3.5 |
*IC₅₀ values represent the concentration required for 50% inhibition of Bloom helicase activity. Data sourced from Rosenthal et al. nih.gov
SAR Insights from Related Aminopyridine and Piperidine-Containing Scaffolds
Analyzing the SAR of broader families of compounds that share the aminopyridine or piperidine core provides valuable predictive insights for the pharmacological potential of this compound.
Aminopyridine Scaffolds:
The aminopyridine moiety is a privileged structure found in numerous biologically active compounds. Its unique properties, including its ability to act as a hydrogen bond donor and acceptor, make it a versatile scaffold in drug design. rsc.org
A notable example comes from the development of Janus kinase 2 (JAK2) inhibitors, where 2-aminopyridine (B139424) derivatives have demonstrated high potency and selectivity. In one study, structure-based design led to the synthesis of a series of 2-aminopyridine compounds, with compound 21b emerging as a highly potent inhibitor with an IC₅₀ of 9 nM for JAK2. This compound also showed significant selectivity over other JAK family kinases. researchgate.netexlibrisgroup.com
In the realm of antibacterials, 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized and evaluated for their antimicrobial potency. Compound 2c from this series exhibited remarkable activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with MIC values of 0.039 µg/mL. mdpi.com This highlights the potential of the aminopyridine scaffold for developing effective antibacterial agents.
Piperidine-Containing Scaffolds:
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, valued for its ability to introduce a basic center, improve solubility, and provide a rigid scaffold for orienting substituents. nih.govresearchgate.netencyclopedia.pub
SAR studies on sulfonamide derivatives incorporating a 4-methylpiperidin-1-yl sulfonyl moiety revealed potent anticancer activity. These compounds were investigated as potential VEGFR-2 inhibitors. The study highlighted that while the piperidine ring was a constant feature, modifications to other parts of the molecule dramatically influenced activity. Compound 15 , which featured a thiadiazole ring, showed the highest potency against VEGFR-2, with an IC₅₀ value approaching that of the reference drug sorafenib. acs.org This demonstrates how the piperidine moiety can serve as a foundational element in the design of potent enzyme inhibitors.
Another compelling example is the structure-based design of renin inhibitors. A fragment-based approach identified a pyrimidine (B1678525) derivative with weak activity. The introduction of a basic piperidin-3-yl group, designed to interact with catalytic aspartic acid residues in the enzyme's active site, led to a remarkable 65,000-fold increase in potency in the optimized compound 14 . researchgate.net This dramatic enhancement underscores the strategic importance of the piperidine scaffold for achieving strong target engagement.
The biological properties of piperidines are highly dependent on the type and placement of substituents on the heterocyclic ring, making it a versatile component for fine-tuning pharmacological activity. researchgate.net
Table 2: Activity of Piperidine-Containing Sulfonamide Derivatives as VEGFR-2 Inhibitors
| Compound | Key Structural Features | VEGFR-2 IC₅₀ (μM) |
|---|---|---|
| Sorafenib (Reference) | - | 0.0416 |
| 3a | Contains 4-methylpiperidin-1-yl sulfonyl; methyl carbodithioate side chain | 0.2007 |
| 6 | Contains 4-methylpiperidin-1-yl sulfonyl; thiosemicarbazide (B42300) side chain | 1.5073 |
| 15 | Contains 4-methylpiperidin-1-yl sulfonyl; thiadiazole ring | 0.0787 |
*IC₅₀ values represent the concentration required for 50% inhibition of VEGFR-2. Data sourced from a study on novel sulfonamide derivatives. acs.org
Preclinical Biological Evaluation and Pharmacological Research of 5 Fluoro N Piperidin 4 Yl Pyridin 3 Amine
Elucidation of Mechanism of Action (MOA)
Analysis of Downstream Cellular and Biochemical Pathways
Currently, there is a notable absence of publicly available scientific literature, research articles, and patents detailing the specific downstream cellular and biochemical pathways modulated by 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine. While the broader classes of pyridine (B92270) and piperidine (B6355638) derivatives have been the subject of extensive pharmacological research, the specific molecular mechanisms and signaling cascades affected by this particular compound have not been elucidated in published studies.
Consequently, detailed research findings, including data on the compound's impact on specific signaling pathways, protein activation, gene expression, or other biochemical markers, are not available. Without experimental data from preclinical studies investigating its mechanism of action at the molecular level, no definitive analysis of its downstream effects can be provided at this time. Further research is required to identify the cellular targets of this compound and the subsequent biological pathways it influences.
Computational Chemistry and Molecular Modeling Applications
Ligand-Receptor Docking Studies for Binding Mode Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this technique is crucial for understanding how a ligand, such as 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine, might interact with a biological target, typically a protein receptor.
Docking studies involving aminopyridine and piperidine-containing compounds have been instrumental in elucidating their binding modes with various protein targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes. For this compound, a typical docking study would involve preparing the 3D structure of the ligand and the target receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring them based on a force field that estimates the binding affinity.
Key interactions that would be analyzed for this compound include:
Hydrogen Bonding: The amine groups on both the pyridine (B92270) and piperidine (B6355638) rings, as well as the pyridine nitrogen, can act as hydrogen bond donors or acceptors. The fluorine atom can also participate in weaker hydrogen bonds.
Hydrophobic Interactions: The piperidine ring and the aromatic pyridine core can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Stacking: The pyridine ring can form π-π stacking or T-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
These predicted interactions provide a structural hypothesis for the ligand's mechanism of action and can guide the rational design of more potent and selective analogs. For instance, if a docking study reveals an unoccupied hydrophobic pocket near the piperidine ring, this could suggest a site for chemical modification to improve binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, untested compounds.
For a series of analogs of this compound, a QSAR study would involve:
Data Collection: Gathering a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values).
Descriptor Calculation: Calculating a variety of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular weight, volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: Rigorously validating the model to ensure its predictive power.
A validated QSAR model for aminopyridine derivatives could reveal which molecular properties are most important for their biological activity. For example, a model might indicate that a higher value for a particular electronic descriptor and a lower value for a steric descriptor are correlated with increased potency. Such insights are invaluable for prioritizing the synthesis of new compounds and for the in silico screening of large virtual libraries.
Conformational Analysis and Molecular Dynamics Simulations
While docking provides a static picture of ligand-receptor binding, the reality is that both molecules are flexible and dynamic. Conformational analysis and molecular dynamics (MD) simulations are computational methods that explore the dynamic behavior of molecules over time.
Conformational analysis of this compound would involve identifying its low-energy conformations in solution. This is important because the bioactive conformation (the shape the molecule adopts when it binds to its target) is typically a low-energy one. The flexibility of the piperidine ring and the rotational bond connecting it to the aminopyridine core would be key areas of focus.
Molecular dynamics simulations provide a more in-depth understanding of the stability and dynamics of the ligand-receptor complex predicted by docking. In an MD simulation, the atoms of the system (ligand, receptor, and surrounding solvent) are allowed to move over time according to the laws of classical mechanics. An MD simulation can reveal:
The stability of the key interactions observed in the docking pose.
The role of water molecules in mediating ligand-receptor interactions.
Conformational changes in the protein upon ligand binding.
An estimation of the binding free energy, which is a more rigorous predictor of binding affinity than docking scores.
These simulations provide a more realistic and detailed view of the binding event at an atomic level, offering crucial information for the optimization of lead compounds.
In Silico Prediction of ADMET Properties for Compound Optimization
For a compound to be a successful drug, it must not only be potent and selective but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. A variety of in silico models are available to predict these pharmacokinetic and toxicological endpoints.
For this compound, a standard in silico ADMET profile would include predictions for:
| Property Category | Predicted Parameter | Significance for Drug Development |
| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |
| Caco-2 Permeability | An in vitro model for predicting intestinal permeability. | |
| P-glycoprotein (P-gp) Substrate/Inhibitor | P-gp is an efflux pump that can limit drug absorption and distribution. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Important for drugs targeting the central nervous system. |
| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act on its target. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential drug-drug interactions and metabolic stability. |
| Excretion | Total Clearance | Predicts the rate at which the drug is removed from the body. |
| Toxicity | AMES Mutagenicity | Predicts the potential of a compound to cause DNA mutations. |
| hERG Inhibition | Predicts the risk of cardiotoxicity. | |
| Hepatotoxicity | Predicts the potential for drug-induced liver injury. |
These predictions, often presented in a tabular format, help to identify potential liabilities of a compound. For example, if this compound is predicted to be a potent inhibitor of a major CYP enzyme, medicinal chemists would be alerted to a potential risk of drug-drug interactions and might design analogs to mitigate this issue. This early assessment of drug-likeness is a critical component of modern, computationally-driven drug discovery.
Research Applications and Future Directions for 5 Fluoro N Piperidin 4 Yl Pyridin 3 Amine
Role as a Lead Compound for Therapeutic Agent Development
A lead compound is a chemical starting point that exhibits promising biological activity and serves as the foundation for developing a clinical drug candidate through extensive modification. The 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine scaffold possesses several characteristics that make it an attractive lead structure. The pyridine (B92270) ring is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions within protein binding sites. nih.gov The piperidine (B6355638) group provides a three-dimensional, saturated component that can improve solubility and allow for spatial exploration of binding pockets. researchgate.netnih.gov
The introduction of a fluorine atom onto the pyridine ring is a key feature. Fluorine's high electronegativity and small size can alter the basicity (pKa) of the pyridine nitrogen, which in turn can modulate binding interactions and pharmacokinetic properties. mdpi.com This strategic fluorination can also block sites of metabolism, thereby increasing the compound's biological half-life. nih.gov Researchers have utilized similar fluorinated pyridine and piperidine cores as lead compounds for a variety of therapeutic targets, including G-protein coupled receptors (GPCRs) and kinases, which are implicated in conditions ranging from metabolic diseases to neurodegenerative disorders and cancer. acs.orgresearchgate.netnih.gov The inherent drug-like properties of this scaffold make it a valuable starting point for hit-to-lead optimization campaigns.
Strategies for Further Scaffold Optimization and Diversification
Key strategies for optimizing this scaffold include:
Piperidine Substitution: The secondary amine of the piperidine ring is a prime location for introducing a wide array of chemical groups. Alkylation, acylation, or arylation at this position can be used to probe for additional binding interactions with the target protein. For example, adding bulky or flexible substituents can improve affinity and selectivity.
Pyridine Ring Modification: While the core is defined by the 3-amino and 5-fluoro substitutions, other positions on the pyridine ring can be modified. Adding small alkyl or halogen groups could further tune the electronic properties and metabolic stability of the compound.
Amine Linker Variation: The amine linker connecting the two core rings can be modified. For instance, it could be acylated or incorporated into a larger ring system to alter the rigidity and orientation of the piperidine relative to the pyridine core.
The following table illustrates a hypothetical SAR study based on modifications to a core scaffold, demonstrating how changes in substituents can impact biological activity against a target.
| Compound ID | Modification (R-group on Piperidine Nitrogen) | Target Binding Affinity (Ki, nM) | Cellular Potency (EC50, nM) |
|---|---|---|---|
| Lead-01 | -H (unsubstituted) | 550 | 1200 |
| Analog-02 | -CH3 (Methyl) | 250 | 620 |
| Analog-03 | -CH2CH3 (Ethyl) | 180 | 450 |
| Analog-04 | -C(O)CH3 (Acetyl) | 85 | 210 |
| Analog-05 | -CH2-Ph (Benzyl) | 45 | 95 |
This systematic approach allows researchers to identify modifications that lead to significant improvements in potency and to build a comprehensive understanding of how the molecule interacts with its biological target.
Development of Advanced Research Tools and Probes (e.g., PET Tracers)
The presence of a fluorine atom makes the this compound scaffold an ideal candidate for development into positron emission tomography (PET) tracers. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. This is achieved by labeling a biologically active molecule with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). nih.gov
The natural fluorine atom (¹⁹F) on the pyridine ring can be replaced with its radioactive isotope (¹⁸F) in the final step of a synthesis. This strategy is highly advantageous because the resulting radiotracer is chemically identical to the pharmacologically active compound, ensuring that it binds to the same biological target with the same affinity. mdpi.combiorxiv.org The development of an ¹⁸F-labeled version of a potent and selective ligand derived from this scaffold would enable researchers to:
Visualize the distribution and density of a specific receptor or enzyme in the brain or other organs. mdpi.com
Study disease progression by monitoring changes in target expression over time.
Assess whether a therapeutic drug is reaching its intended target and engaging it effectively (receptor occupancy studies). mdpi.com
The development pipeline for such a PET tracer typically involves synthesizing a precursor molecule, such as a boronic acid pinacol (B44631) ester, which can then undergo a rapid radiolabeling reaction with [¹⁸F]fluoride to produce the final PET tracer in high yield. mdpi.com
Exploration of Polypharmacology and Multi-Targeting Approaches
Polypharmacology refers to the ability of a single compound to interact with multiple biological targets. While traditionally viewed as a source of off-target side effects, a multi-target approach is now being intentionally explored as a more effective strategy for treating complex diseases like cancer or central nervous system disorders. These conditions often involve multiple redundant or interacting pathways, making it difficult to achieve a therapeutic effect by modulating a single target.
The this compound scaffold, combining two versatile pharmacophores, has the potential to be developed into a multi-target agent. For example, by carefully selecting the substitution on the piperidine ring, it may be possible to design a molecule that simultaneously inhibits two different kinases or modulates a primary receptor target while also blocking a secondary ion channel. Screening optimized leads from this scaffold against broad panels of kinases, GPCRs, and other common drug targets would be a critical step in identifying any multi-target profiles. This exploration could uncover novel therapeutic applications for compounds that might otherwise be discarded for lack of absolute selectivity, repurposing them as rationally designed multi-target drugs.
Integration with Emerging Research Methodologies (e.g., Fragment-Based Drug Discovery)
Fragment-Based Drug Discovery (FBDD) is a modern approach for identifying lead compounds by screening small, low-molecular-weight chemical fragments (typically <300 Da) for weak but efficient binding to a biological target. nih.govfrontiersin.org Once identified, these fragments are grown, linked, or merged to produce a more potent, lead-like molecule.
The this compound scaffold is highly relevant to FBDD for several reasons:
Fragment-Like Core: The core structure itself can be viewed as the combination of two common fragments: an aminopyridine and a piperidine. It could be the result of a fragment-linking strategy.
¹⁹F NMR Screening: The fluorine atom serves as a powerful tool for screening. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an efficient method for detecting the binding of fluorinated fragments to a target protein, as the fluorine signal is highly sensitive to changes in its chemical environment upon binding. dtu.dkdtu.dk A library of fluorinated fragments based on the aminopyridine core could be rapidly screened to identify initial hits.
The "Rule of Three" is a common guideline for defining a chemical fragment. The table below outlines these principles.
| Property | "Rule of Three" Guideline | Rationale |
|---|---|---|
| Molecular Weight | ≤ 300 Daltons | Keeps complexity low to ensure efficient binding. |
| LogP | ≤ 3 | Ensures adequate aqueous solubility for screening assays. |
| Hydrogen Bond Donors | ≤ 3 | Maintains simplicity and avoids excessive polarity. |
| Hydrogen Bond Acceptors | ≤ 3 | Maintains simplicity and avoids excessive polarity. |
By using FBDD, researchers can efficiently explore the chemical space around a target and build highly optimized lead compounds, and the this compound scaffold is well-suited for integration into this modern discovery workflow.
Q & A
What are the common synthetic routes for 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine in academic research?
Answer:
The synthesis typically involves two key steps: fluorination of the pyridine ring and coupling with the piperidine moiety. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), which selectively introduce fluorine at the 5-position of the pyridine ring . For coupling, nucleophilic substitution or Buchwald-Hartwig amination may be employed. Piperidine derivatives are often pre-functionalized (e.g., as a boronic ester or amine-protected intermediate) to facilitate cross-coupling. Reaction conditions such as solvent choice (DMF, THF), catalysts (Pd-based for cross-coupling), and temperature (60–120°C) significantly influence yield .
Example Protocol:
- Step 1: Fluorinate 3-aminopyridine using NFSI in acetonitrile at 80°C.
- Step 2: Deprotect piperidin-4-amine (if protected) and couple with the fluoropyridine intermediate via EDCI/HOBt-mediated amide formation or Pd-catalyzed C–N coupling .
Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Answer:
Key techniques include:
- NMR Spectroscopy: H and C NMR confirm regiochemistry of fluorination and piperidine attachment. Fluorine’s electron-withdrawing effect deshields adjacent protons (e.g., H shifts at δ 8.2–8.5 ppm for pyridine protons) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHFN requires m/z 194.1096).
- X-ray Crystallography: Resolves stereochemical uncertainties, as seen in structurally similar pyridine-piperidine hybrids (e.g., triclinic crystal systems with unit cell parameters: a = 8.50 Å, b = 9.88 Å, c = 10.43 Å) .
- HPLC-Purity Analysis: Ensures >95% purity for biological assays .
Contradiction Resolution: Discrepancies in NMR data (e.g., unexpected splitting) can arise from rotational isomerism. Variable-temperature NMR or computational modeling (DFT) clarifies dynamic effects .
How can coupling efficiency between fluoropyridine and piperidine intermediates be optimized?
Answer:
Coupling efficiency depends on:
- Catalyst Selection: Pd(OAc)/Xantphos for Buchwald-Hartwig amination improves C–N bond formation compared to EDCI .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperidin-4-amine.
- Protection/Deprotection Strategies: Boc-protected piperidine reduces side reactions during fluoropyridine activation .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min at 100°C vs. 12 hours conventionally) .
Data Example: A similar compound, 7-chloro-N-(4-chloro-3-piperidinylphenyl)quinolin-4-amine, achieved 92% yield using optimized Pd catalysis .
What methodologies address contradictions in biological activity data for fluoropyridine-piperidine hybrids?
Answer:
Contradictions (e.g., varying IC values in enzyme assays) arise from:
- Impurity Artifacts: Rigorous HPLC purification (>99%) minimizes false positives .
- Solubility Differences: Use standardized DMSO stock solutions to ensure consistent compound dispersion.
- Target Selectivity Profiling: Broad-panel kinase or receptor screening identifies off-target effects. For example, fluoropyridines may interact with ATP-binding pockets due to fluorine’s electronegativity .
Case Study: A pyrazol-5-amine derivative showed conflicting cytotoxicity data, resolved by surface plasmon resonance (SPR) to confirm direct target binding .
How is this compound utilized in studying protein-ligand interactions?
Answer:
The compound serves as a pharmacophore scaffold due to:
- Hydrogen Bonding: The piperidine NH and pyridine N atoms act as H-bond donors/acceptors.
- Fluorine’s Role: Enhances binding via polar interactions or metabolic stability (C–F bonds resist oxidation) .
Experimental Design:
- Molecular Docking: Predicts binding modes with targets (e.g., kinases).
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (ΔG, K).
- Cryo-EM/X-ray Co-crystallization: Visualizes ligand-protein interactions at atomic resolution, as demonstrated for a related pyrimidine-piperazine hybrid .
What computational tools are recommended for predicting the reactivity of fluoropyridine intermediates?
Answer:
- Density Functional Theory (DFT): Calculates Fukui indices to identify nucleophilic/electrophilic sites. For 5-fluoropyridine, C-2 and C-4 are electrophilic hotspots .
- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., DMSO stabilizes transition states).
- Software: Gaussian, ORCA, or Schrödinger Suite for mechanistic insights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
